

Unraveling Z118298144: From Laboratory Anomaly to a Potential Research Tool

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Z118298144

Cat. No.: B15602250

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Shanghai, China – December 9, 2025 – The designation **Z118298144** does not refer to a conventional therapeutic agent or a commercially available research compound. Instead, it is linked to the identification of a specific chemical entity, 3,5-dinitro-bisphenol A, which was discovered as a leachable from polycarbonate flasks used in cell culture. This compound was found to inhibit the growth of Chinese Hamster Ovary (CHO) cells, a commonly used cell line in biopharmaceutical production.

While there are no established protocols for the use of **Z118298144** (3,5-dinitro-bisphenol A) in mouse models, this document outlines its known mechanism of action and provides hypothetical experimental designs for researchers interested in exploring its in vivo effects. These proposed studies are based on its identified cellular activities and are intended to serve as a foundational guide for future research.

Identity and In Vitro Activity of Z118298144

Z118298144 has been identified as 3,5-dinitro-bisphenol A.^{[1][2]} Its discovery stemmed from observations of subline- and seeding density-dependent growth inhibition in CHO cells cultured in specific single-use polycarbonate flasks.^{[1][2]} Further investigation revealed that this compound leached from the plastic under routine cell culture conditions.^[1]

The primary mechanism of action of 3,5-dinitro-bisphenol A at the cellular level involves the arrest of the cell cycle at the G1/Go phase.^{[1][2]} Additionally, it has been shown to act as a

weak agonist for the G protein-coupled receptor 35 (GPR35).^{[1][2]}

Proposed Application Notes for In Vivo Mouse Model Studies

The following are hypothetical application notes and protocols for initiating in vivo studies with 3,5-dinitro-bisphenol A in a mouse model. These are not based on existing published data but are extrapolated from its in vitro effects.

Objective 1: Assessment of In Vivo Toxicity and Tolerability

A crucial first step in evaluating any new compound in an animal model is to determine its safety profile.

Experimental Protocol: Acute Toxicity Study

- **Animal Model:** C57BL/6 mice, 8-10 weeks old, both male and female.
- **Compound Preparation:** Synthesize and purify 3,5-dinitro-bisphenol A. Prepare a stock solution in a suitable vehicle (e.g., DMSO) and dilute to final concentrations in sterile saline.
- **Administration:** Administer single doses of the compound via intraperitoneal (IP) injection at escalating concentrations (e.g., 1, 5, 10, 25, 50 mg/kg). Include a vehicle control group.
- **Monitoring:** Observe mice for clinical signs of toxicity, including changes in weight, behavior, and activity, for up to 14 days post-injection.
- **Endpoint Analysis:** At the end of the observation period, collect blood for complete blood count (CBC) and serum chemistry analysis. Perform gross necropsy and collect major organs for histopathological examination.

Dosage Group	Number of Animals (M/F)	Observation Period	Key Parameters Monitored
Vehicle Control	5/5	14 days	Body weight, clinical signs, survival
1 mg/kg	5/5	14 days	Body weight, clinical signs, survival
5 mg/kg	5/5	14 days	Body weight, clinical signs, survival
10 mg/kg	5/5	14 days	Body weight, clinical signs, survival
25 mg/kg	5/5	14 days	Body weight, clinical signs, survival
50 mg/kg	5/5	14 days	Body weight, clinical signs, survival

Objective 2: Evaluation of In Vivo Anti-proliferative Effects

Given the compound's ability to induce cell cycle arrest in vitro, a logical next step is to investigate its potential to inhibit tumor growth in a mouse model.

Experimental Protocol: Xenograft Tumor Model

- Cell Line: A suitable cancer cell line that is sensitive to G1/Go phase arrest (e.g., a colon or pancreatic cancer cell line).
- Animal Model: Immunocompromised mice (e.g., NOD-scid gamma mice), 6-8 weeks old.
- Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.
- Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups. Administer 3,5-dinitro-bisphenol A (at a well-tolerated dose

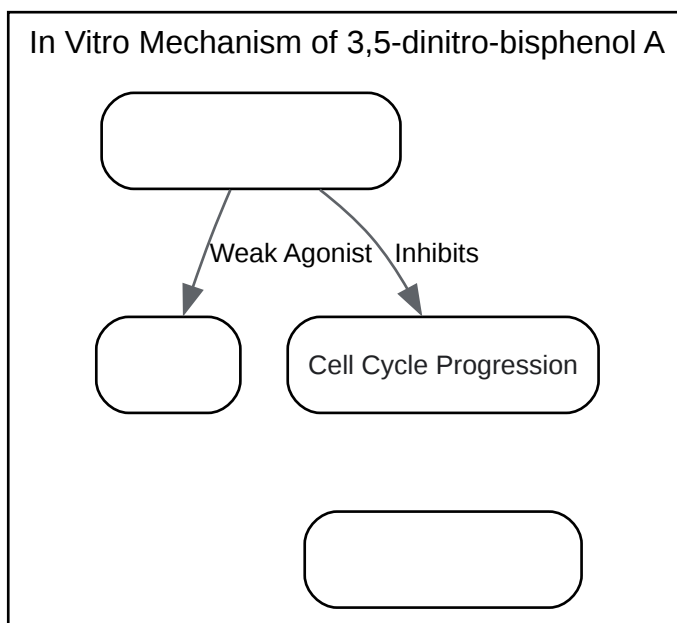
determined from the toxicity study) or vehicle control via IP injection daily or on an optimized schedule.

- **Monitoring:** Measure tumor volume and body weight 2-3 times per week.
- **Endpoint Analysis:** At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice. Excise tumors for weight measurement and further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and cell cycle regulators.

Treatment Group	Number of Animals	Dosing Regimen	Primary Outcome
Vehicle Control	10	Daily IP injection	Tumor Growth Rate
3,5-dinitro-bisphenol A	10	Daily IP injection	Tumor Growth Rate

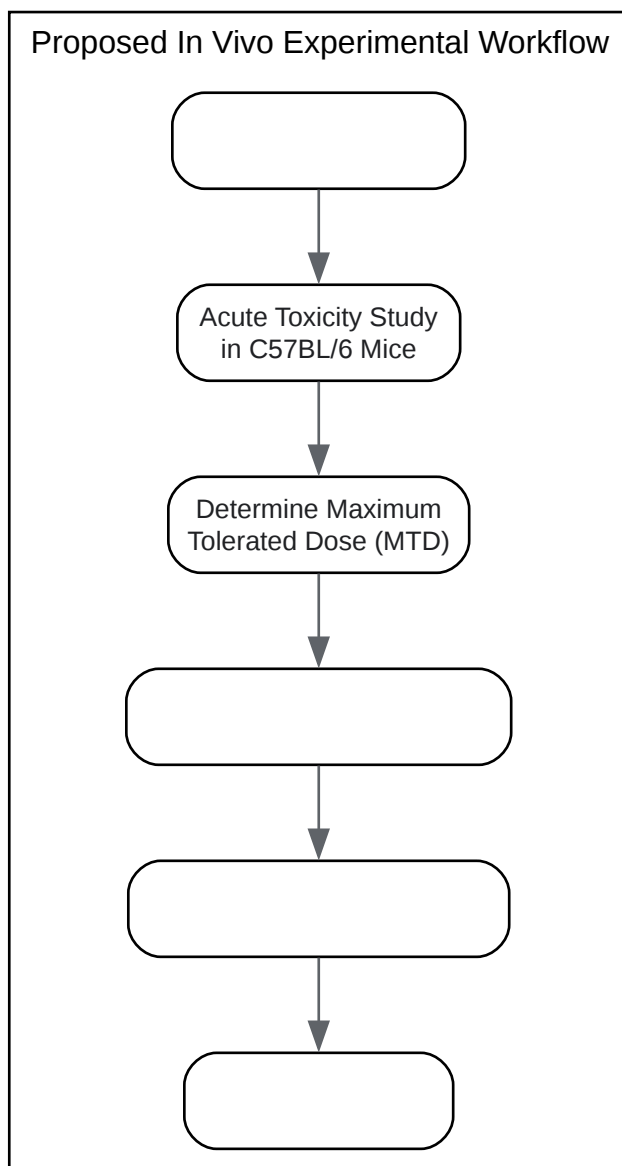
Visualizing the Proposed Research Path

The following diagrams illustrate the known mechanism and the proposed experimental workflow for investigating 3,5-dinitro-bisphenol A in a mouse model.



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Caption: In Vitro Mechanism of 3,5-dinitro-bisphenol A.



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Caption: Proposed In Vivo Experimental Workflow.

Conclusion

The journey of **Z118298144** from an unexpected cell culture contaminant to a potential subject of in vivo research underscores the serendipitous nature of scientific discovery. While its origins are unusual, its defined mechanism of action as a cell cycle inhibitor and a weak GPR35

agonist provides a rationale for further investigation. The proposed experimental outlines serve as a starting point for researchers to explore the in vivo pharmacology of 3,5-dinitro-bisphenol A, potentially uncovering novel therapeutic applications. As with any new compound, careful and systematic in vivo evaluation is paramount to understanding its full biological and toxicological profile.

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References

- 1. Chemical Identity and Mechanism of Action and Formation of a Cell Growth Inhibitory Compound from Polycarbonate Flasks - PubMed [pubmed.ncbi.nlm.nih.gov]
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- To cite this document: BenchChem. [Unraveling Z118298144: From Laboratory Anomaly to a Potential Research Tool]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602250#how-to-use-z118298144-in-a-mouse-model]

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